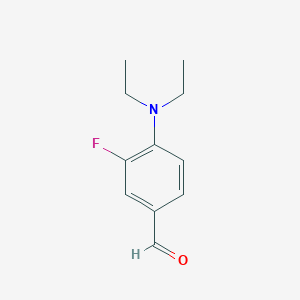

4-(Diethylamino)-3-fluorobenzaldehyde

Descripción general

Descripción

4-(Diethylamino)-3-fluorobenzaldehyde is a chemical compound that is related to 4-(Diethylamino)salicylaldehyde . It is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde.

Molecular Structure Analysis

The molecular structure of Schiff bases, including those derived from this compound, is characterized by the presence of an azomethine group (-C=N-) which is crucial for their optical properties.Aplicaciones Científicas De Investigación

- TDAPA (Tris [4-(diethylamino)phenyl] amine) , a derivative of DEAFB, has been studied for its optoelectronic properties. Researchers have investigated its potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface. TDAPA shows normal dispersion behavior in the visible region, making it suitable for optoelectronic devices like metal–organic semiconductor diodes .

- DEAFB derivatives have been explored for PDT. In PDT, light-sensitive compounds generate reactive oxygen species that can selectively kill cancer cells when exposed to light. DEAFB-based molecules hold promise in this context.

- DEAFB derivatives have demonstrated antibacterial activity. For instance, the PR-TPB complex (containing DEAFB) exhibited good activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast (including Candida albicans) .

- DEAFB is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione. This reaction involves using aqueous methylamine as a reagent .

- DEAFB and its derivatives are relevant in materials science due to their unique properties. Researchers explore their crystal structures, conductivity control, environmental stability, and cost-effective manufacturing for applications in electrical, electronic, and optical technologies .

- DEAFB can serve as a dopant in nanostructure films, increasing carrier concentration. This property is valuable for developing active materials in various electronic devices .

Organic Optoelectronic Materials

Photodynamic Therapy (PDT)

Antibacterial and Antifungal Agents

Chemical Synthesis

Materials Science

Dopant in Nanostructure Films

Safety and Hazards

Propiedades

IUPAC Name |

4-(diethylamino)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHVPRUEBWLGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)

![2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B2411229.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)

![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)

![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2411235.png)

![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)

![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)